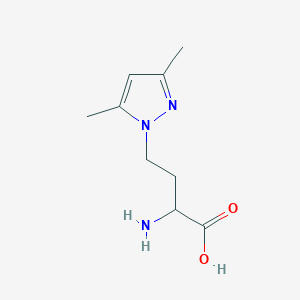

2-Amino-4-(3,5-dimethyl-1h-pyrazol-1-yl)butanoic acid

Description

Historical Context of Pyrazole-Containing Amino Acid Derivatives in Natural Product Discovery

The isolation of 1-pyrazolyl-alanine from watermelon seeds in 1959 marked the first identification of a pyrazole-containing amino acid in nature. This discovery revealed nature’s capacity to incorporate nitrogen-rich heterocycles into proteinogenic frameworks, challenging prevailing assumptions about biochemical synthesis pathways. The subsequent identification of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid in fungal metabolites further demonstrated pyrazole’s role in secondary metabolite evolution.

Synthetic efforts accelerated following Knorr’s 1883 pyrazole nomenclature system, with Pechmann’s 1898 acetylene-diazomethane synthesis laying groundwork for modern derivatization. The target compound emerged as part of a broader trend toward hybrid molecules combining pyrazole’s aromatic stability with amino acid’s chiral versatility. Key milestones include:

Positional Isomerism and Electronic Effects in Pyrazole-Substituted Aliphatic Amino Acids

The compound’s structure features a 3,5-dimethylpyrazole moiety linked via a four-carbon chain to an α-amino acid group. This configuration creates three distinct regions of electronic influence:

- Pyrazole Core : The 1,2-diazole ring exhibits aromatic character with resonance stabilization energy of 28 kcal/mol, comparable to pyrrole. Methyl groups at positions 3 and 5 induce steric hindrance while maintaining planarity.

- Butanoic Acid Bridge : The -(CH₂)₃- spacer provides conformational flexibility, with rotational barriers of ~3.5 kcal/mol between staggered and eclipsed forms.

- Amino Acid Center : The α-carbon’s chirality (typically R-configuration) and hydrogen-bonding capacity enable specific biological interactions.

Positional isomerism arises from alternative substitution patterns:

Electronic effects manifest through:

- π-Stacking Potential : The pyrazole’s electron-rich ring (HOMO energy -8.7 eV) facilitates charge-transfer interactions with aromatic protein residues.

- Dipole-Directed Solubility : Calculated dipole moment of 4.2 Debye enhances aqueous solubility compared to purely aliphatic analogs.

- Tautomeric Equilibria : The pyrazole ring exists in dynamic equilibrium between 1H- and 2H-tautomers, influencing hydrogen-bonding patterns:

$$ \text{1H-Pyrazole} \rightleftharpoons \text{2H-Pyrazole} \quad \Delta G^\circ = 1.8\ \text{kcal/mol} $$

Properties

Molecular Formula |

C9H15N3O2 |

|---|---|

Molecular Weight |

197.23 g/mol |

IUPAC Name |

2-amino-4-(3,5-dimethylpyrazol-1-yl)butanoic acid |

InChI |

InChI=1S/C9H15N3O2/c1-6-5-7(2)12(11-6)4-3-8(10)9(13)14/h5,8H,3-4,10H2,1-2H3,(H,13,14) |

InChI Key |

MQFQTRCNGOLRCI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NN1CCC(C(=O)O)N)C |

Origin of Product |

United States |

Preparation Methods

Pyrazole Ring Synthesis and Functionalization

The pyrazole ring, specifically 3,5-dimethyl-1H-pyrazole, is commonly synthesized via condensation of 1,3-diketones (such as pentane-2,4-dione) with hydrazine derivatives under controlled conditions. This method allows for selective methyl substitutions at the 3 and 5 positions of the pyrazole ring.

Attachment of Pyrazole to Butanoic Acid Backbone

A key approach involves nucleophilic substitution or coupling reactions where the pyrazole nitrogen acts as a nucleophile attacking an electrophilic carbon on a suitably functionalized butanoic acid derivative.

One reported method (adapted from related pyrazole-amino acid syntheses) includes:

- Starting from a protected amino acid derivative, such as N-Boc-2-amino-4-bromobutanoic acid.

- Reacting this intermediate with 3,5-dimethyl-1H-pyrazole under basic conditions to substitute the bromide with the pyrazole ring.

- Subsequent deprotection of the amino group to yield the free amino acid.

Alternative Synthetic Routes

Another route involves:

- Synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid via Michael addition of pyrazole derivatives to α,β-unsaturated butanoic acid derivatives.

- Amination at the 2-position using reductive amination or Gabriel synthesis techniques to introduce the amino group.

Hydrazine-Based Methods

Hydrazine derivatives are often used to generate pyrazole rings or to functionalize intermediates. For example, hydrazine monohydrate reacts with diketones or α,β-unsaturated acids to form pyrazole rings, which are then incorporated into amino acid structures.

Catalytic and Reagent Conditions

- Use of dry solvents such as benzene or xylene under reflux conditions.

- Catalysts such as palladium complexes for coupling reactions.

- Use of reagents like phosphorus oxychloride for ring chlorination or bromine in acetic acid for oxidation steps.

- Protection of amino groups with Boc or other carbamate groups to prevent side reactions.

Representative Experimental Data Table

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Pyrazole ring synthesis | Pentane-2,4-dione + hydrazine hydrate, reflux | 70-80 | Formation of 3,5-dimethylpyrazole |

| 2 | Halogenation of butanoic acid | N-Boc-2-amino-4-bromobutanoic acid, bromination | 60-70 | Prepares electrophilic site |

| 3 | Nucleophilic substitution | 3,5-dimethyl-1H-pyrazole, base (e.g., K2CO3), reflux | 65-75 | Pyrazole substitution at C-4 |

| 4 | Deprotection | Acidic conditions (e.g., TFA in DCM) | 80-90 | Removal of Boc protecting group |

| 5 | Purification | Recrystallization or chromatography | - | Ensures compound purity |

Research Findings and Literature Support

- Studies on related pyrazole derivatives show that hydrazine-mediated cyclizations and nucleophilic substitutions are reliable for constructing pyrazolyl amino acids (see synthesis of 4-(3,4-dichlorophenyl)-4-oxo-2-(4-antipyrinyl)butanoic acid derivatives as analogs).

- Use of hydrazine monohydrate in 2-propanol at reflux facilitates the formation of hydrazide intermediates, which can be cyclized or functionalized further to introduce pyrazole rings.

- Catalytic palladium-mediated coupling reactions have been reported for the selective arylation and pyrazole attachment to amino acid backbones, enhancing yields and stereoselectivity.

- Protection strategies using Boc or similar groups are critical to maintain amino acid integrity during substitution reactions.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-(3,5-dimethyl-1h-pyrazol-1-yl)butanoic acid can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like halides in the presence of a base.

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

2-Amino-4-(3,5-dimethyl-1h-pyrazol-1-yl)butanoic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.

Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.

Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions

Mechanism of Action

The mechanism of action of 2-Amino-4-(3,5-dimethyl-1h-pyrazol-1-yl)butanoic acid involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, thereby affecting metabolic pathways. The pyrazole ring plays a crucial role in binding to the active site of the target enzyme, leading to inhibition of its activity .

Comparison with Similar Compounds

Key Structural Variations

The compound is compared to analogs with modifications in the pyrazole substituents or the amino acid chain. Below is a structural and molecular analysis:

Impact of Substituents

- Chlorine Addition : The chloro derivative () exhibits a 25% increase in molar mass compared to the target compound. The electron-withdrawing chlorine atom may enhance electrophilic reactivity and alter solubility or binding affinity in biological systems .

- This modification could also influence stereochemical outcomes in synthesis .

Functional Group Diversity in Analogues

lists compounds such as 2-(D-Xylo-tetrahydroxybutyl)-4-(R)-1,3-thiazolidine-4-carboxylic acid and S-2-Amino-4-((((2S,3S,4R,5S)-5-(7-amino-1H-pyrazolo[4,3-d]pyrimidin-3-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)thio)butanoic acid. These feature thiazolidine or sugar-like tetrahydrofuran moieties, diverging significantly from the pyrazole core. Such structural differences highlight the target compound’s focus on aromatic interactions over sulfur-containing or carbohydrate-based functionalities .

Research Findings and Implications

Structural Analysis Tools

Crystallographic studies using SHELX software () could resolve bond lengths and angles, critical for understanding steric and electronic effects. For instance, the chloro derivative’s C-Cl bond (≈1.74 Å) might influence ring planarity and intermolecular interactions .

Biological Activity

2-Amino-4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound possesses a molecular formula of C9H14N2O2 and a molecular weight of approximately 182.22 g/mol, characterized by the presence of an amino group and a pyrazole ring attached to a butanoic acid backbone. This article explores its biological activity, synthesis, and therapeutic potential based on diverse research findings.

Chemical Structure

The structure of this compound can be represented as follows:

Research indicates that this compound interacts with various enzymes and receptors, modulating biological pathways. The pyrazole moiety is known for its ability to influence enzyme activity, potentially leading to therapeutic applications in treating diseases such as cancer and bacterial infections .

Antimicrobial Activity

Studies have demonstrated that compounds with similar structures exhibit antimicrobial properties against Gram-positive bacteria. While specific data on the antimicrobial efficacy of this compound is limited, its structural analogs have shown promising results in inhibiting pathogens like Staphylococcus aureus and Enterococcus faecalis .

Anticancer Potential

The anticancer activity of related compounds has been investigated using various cancer cell lines. For instance, derivatives of pyrazole have been shown to exhibit cytotoxic effects against A549 human lung cancer cells. The structure-dependent nature of these compounds suggests that modifications to the pyrazole ring can enhance or diminish their anticancer efficacy .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. These methods can be optimized for better yields using modern techniques such as continuous flow reactors. The synthetic pathway generally includes the formation of the pyrazole ring followed by the introduction of the butanoic acid moiety.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Amino-4-(3-methyl-1H-pyrazol-1-yl)butanoic acid | Lacks one methyl group on the pyrazole | Simpler structure; potentially different biological activity |

| 4-Chloro-3-methylpyrazole | Contains a chlorinated pyrazole ring | Different reactivity due to chlorine substitution |

| 2-Amino-4-(4-chloro-3-methylpyrazol-1-yl)butanoic acid | Chlorination at a different position | May exhibit distinct pharmacological properties |

This table illustrates how variations in structure can lead to differences in biological activity, underscoring the importance of specific substituents on the pyrazole ring.

Case Studies

Several case studies have highlighted the potential applications of pyrazole derivatives in drug development:

- Anticancer Activity : A study demonstrated that certain pyrazole derivatives significantly reduced cell viability in A549 cells by affecting cellular pathways involved in cancer progression .

- Antimicrobial Properties : Research indicated that specific analogs exhibited effective antimicrobial activity against resistant strains of bacteria, suggesting that this compound may share similar properties .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-amino-4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves coupling pyrazole derivatives with amino acid precursors. Key steps include protecting the amino group during pyrazole functionalization and deprotection under mild acidic conditions. Solvents like DMF or THF and catalysts such as EDCI/HOBt for amide bond formation are critical for yield optimization. Reaction temperatures should be maintained below 50°C to prevent decomposition of the pyrazole ring .

Q. How can researchers characterize the structural and stereochemical properties of this compound?

- Methodological Answer : Use a combination of NMR (¹H/¹³C) to confirm the pyrazole ring substitution pattern and amino acid backbone. X-ray crystallography is recommended for resolving stereochemistry at the chiral center. Mass spectrometry (HRMS) and IR spectroscopy validate molecular weight and functional groups (e.g., carboxylic acid, amino) .

Q. What analytical techniques are suitable for assessing purity and stability?

- Methodological Answer : HPLC with UV detection (λ = 210–260 nm) using a C18 column and acidic mobile phase (e.g., 0.1% TFA in water/acetonitrile) ensures purity assessment. Stability studies should monitor degradation under varying pH (3–9), temperature (4–40°C), and light exposure via spectroscopic tracking .

Advanced Research Questions

Q. How does the pyrazole ring’s substitution pattern influence bioactivity and target binding?

- Methodological Answer : Computational docking studies (e.g., AutoDock Vina) can predict interactions with enzymes like kinases or proteases. Compare binding affinities of analogs with varying substituents (e.g., 3,5-dimethyl vs. 4-chloro derivatives). In vitro assays (e.g., enzyme inhibition IC₅₀) validate predictions, with attention to steric and electronic effects of substituents .

Q. What experimental strategies resolve contradictions in reported biological activities (e.g., conflicting IC₅₀ values)?

- Methodological Answer : Replicate studies using standardized protocols (e.g., consistent cell lines, assay buffers). Verify compound purity via orthogonal methods (HPLC, NMR). Test under controlled redox conditions to rule out oxidative degradation. Cross-reference with structurally similar compounds (e.g., benzoic acid-pyrazole hybrids) to identify structure-activity trends .

Q. How to design experiments to assess its pharmacokinetics and metabolic fate?

- Methodological Answer : Use in vitro models (e.g., liver microsomes for CYP450 metabolism) and LC-MS/MS to identify metabolites. In vivo studies in rodents should measure plasma half-life, bioavailability, and tissue distribution. Adjust the amino acid backbone’s lipophilicity (e.g., ester prodrugs) to enhance membrane permeability .

Q. What role does the amino acid moiety play in modulating solubility and membrane transport?

- Methodological Answer : Compare logP values (experimental or computational) of the parent compound with analogs lacking the carboxylic acid group. Conduct permeability assays (e.g., Caco-2 monolayers) to evaluate intestinal absorption. Buffer solubility studies at physiological pH (6.5–7.4) guide formulation strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.